molecular formula C12H19NO2 B163330 2-(1-adamantyl)-N-hydroxyacetamide CAS No. 136561-40-5

2-(1-adamantyl)-N-hydroxyacetamide

Cat. No. B163330
CAS RN: 136561-40-5
M. Wt: 209.28 g/mol
InChI Key: JKZCKUGJZBWOQO-UHFFFAOYSA-N
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Description

Adamantane is the simplest diamondoid with a chemical formula of C10H16. It consists of four cyclohexane rings in an armchair configuration . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

Adamantane is characterized by its unique physical and chemical properties. It is the most stable isomer of C10H16 .

Scientific Research Applications

Anti-Trypanosomal Activity

Adamantane derivatives, including 2-(1-adamantyl)-N-hydroxyacetamide, have been investigated for their potential anti-trypanosomal activity. Foscolos et al. (2022) synthesized adamantane arylhydroxamic acids, including 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide, demonstrating interesting profiles against Trypanosoma brucei and Trypanosoma cruzi. These compounds, functionalized as hydroxamic acids, show promise for further investigation due to their activity and toxicity profiles against trypanosomes (Foscolos et al., 2022).

Synthesis of Functionalized Compounds

Shmailov et al. (2010) described efficient synthetic approaches to functionalized adamantyl uracils and related compounds, which are significant in medicinal chemistry. The selective hydroxylation of adamantane tertiary C–H bonds in these uracils leads to derivatives with various functional groups, displaying moderate antiviral activity. This research highlights the versatility of adamantane derivatives in synthesizing biologically active molecules (Shmailov et al., 2010).

Adamantylation in Organic Synthesis

Novakov et al. (2020) studied the alkylation of N-aryl and N-arylalkyl acetamides with hydroxy adamantane derivatives, demonstrating the synthesis of adamantylaminoarenes with high yields and purity. This research provides insight into the adamantylation process, enhancing the synthesis of adamantane-containing compounds with potential pharmaceutical applications (Novakov et al., 2020).

Biocatalytic Oxidation of Adamantane

Sarkar et al. (2016) explored the biocatalytic oxidation of adamantane derivatives, including N-(1-adamantyl)acetamide, using the cytochrome P450 enzyme CYP101B1. By employing substrate engineering and protective groups, they achieved efficient and selective oxidation of adamantane frameworks, opening avenues for the synthesis of novel adamantane-based compounds (Sarkar et al., 2016).

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Ye et al. (2017) identified BMS-816336, a hydroxy-substituted adamantyl acetamide, as a potent inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. This compound demonstrates significant selectivity and pharmacodynamic effects, highlighting the therapeutic potential of adamantane derivatives in treating metabolic disorders (Ye et al., 2017).

Safety And Hazards

Safety data sheets for adamantane derivatives generally advise avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Adamantane and its derivatives have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. They also have potential applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

properties

IUPAC Name

2-(1-adamantyl)-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-11(13-15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10,15H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZCKUGJZBWOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377918
Record name 2-(1-adamantyl)-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-adamantyl)-N-hydroxyacetamide

CAS RN

136561-40-5
Record name 2-(1-adamantyl)-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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